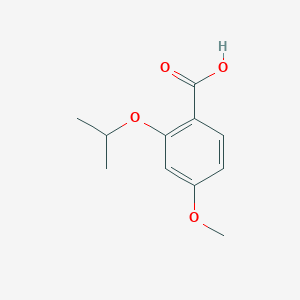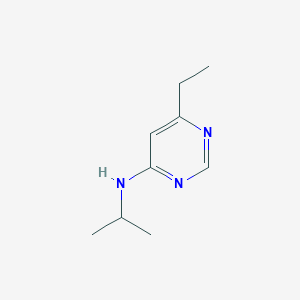
4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Übersicht
Beschreibung
4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (4-DTD) is a novel compound that has been gaining attention in the scientific community due to its potential applications in various areas of research. It is a cyclic compound that is composed of a five-membered ring containing two nitrogen atoms and one sulfur atom, with an oxygen atom located in the center. The compound has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential applications in biological research.
Wissenschaftliche Forschungsanwendungen
Biocatalysis
This compound has been mentioned in the context of biocatalytic processes . Specifically, an enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .
Pharmaceutical Research
The compound is available for purchase for pharmaceutical testing and research purposes, indicating its potential use in drug development or as a reference standard in pharmaceutical analysis .
Neuropharmacology
In related research on similar scaffolds, compounds like 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides have been tested as positive allosteric modulators of AMPA receptors , suggesting that “4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide” could potentially be explored in neuropharmacological applications.
Chemotherapy Research
There is also mention of efforts focused on developing HSP90 inhibitors-based drug conjugates for selective tumor chemotherapy , which could be an area where this compound might find application due to its structural characteristics.
Wirkmechanismus
Target of Action
Similar compounds have shown potential asHSP90 inhibitors , which suggests that this compound might also interact with HSP90 or similar proteins.
Mode of Action
It’s suggested that similar compounds may act asHSP90 inhibitors , which means they could bind to the HSP90 protein and inhibit its function. This could lead to the destabilization of several proteins that are crucial for cell growth and survival, thereby exerting an anti-cancer effect .
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. If it acts as an HSP90 inhibitor, it could impact the stability of many proteins involved in cell growth and survival . This could potentially disrupt multiple pathways, leading to cell death .
Result of Action
If it acts as an hsp90 inhibitor, it could lead to the destabilization of several proteins crucial for cell growth and survival, potentially exerting an anti-cancer effect .
Eigenschaften
IUPAC Name |
4-(1,4-diazepan-1-yl)thiane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c13-15(14)8-2-10(3-9-15)12-6-1-4-11-5-7-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIFJHZAHCRDOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCS(=O)(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid](/img/structure/B1427558.png)
![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)


![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)








